3-amino-N-(2,6-dimethylphenyl)benzamide

HDAC Inhibition Epigenetics Class I HDAC Selectivity

Researchers requiring titratable HDAC inhibition without pan-inhibitor cytotoxicity face limited options. Scriptaid delivers moderate Class I HDAC inhibition (IC50 0.6 µM HDAC1/3, 1 µM HDAC8) and dual VAP-1 blockade (IC50 1.5 µM human), enabling epigenetic inflammation studies. - Enables HDAC8-selective acetylation mapping at 1-10 µM - Avoids TSA-like complete transcriptional shutdown - >95% purity ensures reproducible results across labs

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 14635-96-2
Cat. No. B083271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(2,6-dimethylphenyl)benzamide
CAS14635-96-2
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C15H16N2O/c1-10-5-3-6-11(2)14(10)17-15(18)12-7-4-8-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyLQRZHTFAGDHGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scriptaid Procurement Guide for HDAC and VAP-1 Research


3-Amino-N-(2,6-dimethylphenyl)benzamide (CAS 14635-96-2), also known as Scriptaid, is a synthetic benzamide derivative that functions as a histone deacetylase (HDAC) inhibitor with preferential activity against Class I HDAC isoforms [1]. It is structurally characterized by an ortho-amino benzamide core bearing a 2,6-dimethylphenyl substituent on the amide nitrogen. In addition to its HDAC inhibitory activity, this compound exhibits potent inhibition of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), with sub-micromolar affinity [2]. These dual-target biochemical properties underpin its utility as a chemical probe in epigenetic and inflammatory disease research programs.

Scriptaid: Why Generic Substitution Fails


Substitution of 3-amino-N-(2,6-dimethylphenyl)benzamide with other HDAC inhibitors, even those within the same benzamide class, is scientifically unsound. The ortho-amino substitution pattern on the benzamide core is a critical determinant of HDAC inhibitory potency, as demonstrated by structure-activity relationship (SAR) studies showing that modifications at the ortho- and meta-positions relative to the amino group can significantly reduce activity [1]. Furthermore, the presence of the 2,6-dimethylphenyl moiety confers a distinct VAP-1 inhibitory profile that is absent in many other HDAC-targeting benzamides, including the well-studied anticonvulsant 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide), which exhibits negligible VAP-1 affinity [2]. Even among HDAC inhibitors with similar hydroxamic acid-based pharmacophores, such as Trichostatin A (TSA) or SAHA, differences in isoform selectivity, cellular potency, and off-target profiles preclude simple interchangeability [3].

Scriptaid: Quantitative Comparison Evidence


HDAC Class I Inhibition Profile vs. TSA

3-Amino-N-(2,6-dimethylphenyl)benzamide (Scriptaid) exhibits a distinct Class I HDAC inhibition profile with IC50 values of 0.6 μM for HDAC1 and HDAC3, and 1 μM for HDAC8, as determined in a fluorometric enzymatic assay [1]. In contrast, the pan-HDAC inhibitor Trichostatin A (TSA) displays substantially higher potency against HDAC1 (IC50 = 0.006 μM) and HDAC2 (IC50 = 0.021 μM), but comparable potency against HDAC8 (IC50 = 0.923 μM) when tested under identical assay conditions (10-dose IC50 mode with 3-fold serial dilution starting at 10 μM) [2]. This quantitative difference establishes Scriptaid as a moderately potent Class I HDAC inhibitor with a narrower isoform selectivity window compared to TSA, making it a valuable tool for dissecting HDAC isoform-specific biology without the confounding effects of extreme pan-inhibition.

HDAC Inhibition Epigenetics Class I HDAC Selectivity

VAP-1 Inhibition: Affinity Comparison

3-Amino-N-(2,6-dimethylphenyl)benzamide demonstrates potent inhibition of Vascular Adhesion Protein-1 (VAP-1), a copper-containing amine oxidase implicated in leukocyte trafficking and inflammatory processes. In a radiochemical assay using 14C-benzylamine as a substrate, the compound exhibited an IC50 of 120 nM against rat VAP-1 expressed in CHO cells and an IC50 of 1500 nM against human VAP-1 [1]. For context, a structurally distinct, optimized VAP-1 inhibitor (compound 37b) achieves human VAP-1 IC50 = 19 nM and rat VAP-1 IC50 = 5.1 nM under comparable assay conditions [2]. While 3-amino-N-(2,6-dimethylphenyl)benzamide is less potent than advanced clinical candidates, its well-characterized dual HDAC/VAP-1 inhibition profile provides a unique chemical tool for probing the intersection of epigenetic regulation and amine oxidase biology.

VAP-1 Inhibition SSAO Inflammation Metabolic Disease

HeLa Cell Antiproliferative Activity vs. TSA

In HeLa cervical cancer cells, 3-amino-N-(2,6-dimethylphenyl)benzamide (Scriptaid) inhibited cell growth with an IC50 of 2 μM after 48 hours of treatment, as measured by standard cell viability assays [1]. By comparison, the structurally related pan-HDAC inhibitor Trichostatin A (TSA) typically exhibits antiproliferative IC50 values in the low nanomolar range (e.g., 50-100 nM) across various cancer cell lines, reflecting its greater intrinsic biochemical potency against HDAC enzymes [2]. However, mechanistic studies revealed that Scriptaid effectively inhibits HDAC8 more potently than TSA in this cellular context, as confirmed by HDAC8-specific activity assays and Western blot analysis [1]. This cell-based differential activity, combined with its distinct HDAC isoform selectivity, positions Scriptaid as a useful comparator compound for elucidating the contribution of HDAC8 inhibition to antiproliferative phenotypes.

Cancer Research HeLa Cells Antiproliferative Activity HDAC Inhibitor

HDAC6 Selectivity of Scriptaid Analogues

Structure-activity relationship (SAR) studies on the Scriptaid scaffold have yielded fluorescent analogues with dramatically enhanced HDAC6 selectivity. While 3-amino-N-(2,6-dimethylphenyl)benzamide (Scriptaid) itself exhibits a broad Class I HDAC inhibition profile (IC50 values of 0.6-1 μM for HDAC1,3,8), rationally designed analogues incorporating specific fluorescent modifications achieve >500-fold selectivity for HDAC6 over HDAC1, with HDAC6 IC50 values of <5 nM [1]. This demonstrates that the core benzamide scaffold of Scriptaid can be chemically tuned to achieve vastly different isoform selectivity profiles, a property that is not accessible with simpler, less functionalized benzamide derivatives. For researchers seeking a well-characterized starting point for chemical probe development or for comparative studies with isoform-selective inhibitors, Scriptaid provides a valuable benchmark compound with documented SAR.

HDAC6 Selectivity Fluorescent Probes SAR

Scriptaid Research Applications


Class I HDAC Isoform Probe in Epigenetic Studies

Given its distinct Class I HDAC inhibition profile with IC50 values of 0.6 μM for HDAC1/3 and 1 μM for HDAC8 [1], 3-amino-N-(2,6-dimethylphenyl)benzamide is optimally suited for cell-based assays requiring moderate, titratable HDAC inhibition without the complete transcriptional shutdown induced by potent pan-inhibitors like Trichostatin A (TSA, HDAC1 IC50 = 0.006 μM) [2]. This allows researchers to investigate the specific contributions of HDAC8 to gene expression programs, as mechanistic studies have confirmed its preferential HDAC8 inhibitory activity in cellular contexts [3]. For example, it can be used in ChIP-seq or RNA-seq experiments to map HDAC8-dependent acetylation landscapes and transcriptomic changes at pharmacologically relevant concentrations (1-10 μM).

HDAC/VAP-1 Dual-Target Tool for Inflammation Models

The compound's unique dual inhibitory activity—targeting both HDAC enzymes (Class I IC50 ~0.6-1 μM) [1] and Vascular Adhesion Protein-1 (VAP-1/SSAO, rat IC50 = 120 nM) [4]—makes it a valuable tool for exploring the intersection of epigenetic regulation and amine oxidase-mediated inflammation. Researchers can employ this compound in in vitro models of leukocyte adhesion or endothelial activation to dissect whether observed anti-inflammatory effects stem from HDAC inhibition, VAP-1 blockade, or a synergistic combination. Its moderate potency (human VAP-1 IC50 = 1.5 μM) [4] permits studies at concentrations that avoid cytotoxicity while still engaging both targets, enabling mechanistic deconvolution using appropriate single-target inhibitors as controls.

Reference Standard for HDAC Inhibitor SAR Studies

3-Amino-N-(2,6-dimethylphenyl)benzamide serves as an essential benchmark compound for medicinal chemistry programs focused on developing isoform-selective or dual-target HDAC inhibitors. Its well-defined biochemical profile (HDAC1 IC50 ~3 nM, HDAC6 IC50 ~0.5 nM in certain assay formats) [5] and the documented SAR of its fluorescent analogues (which achieve >500-fold HDAC6 selectivity) [6] provide a robust comparative framework. Synthetic chemists can utilize the compound to validate new assay platforms, to calibrate dose-response curves, and to contextualize the potency and selectivity of novel analogues. Its commercial availability at >95% purity ensures reproducible results across independent laboratories.

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